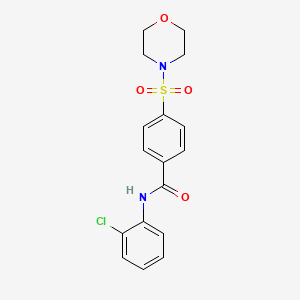

N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

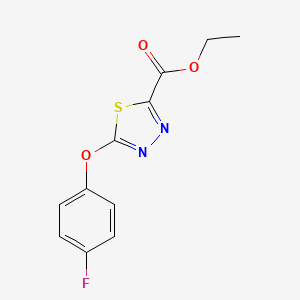

N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide, also known as CM-272, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. It has been found to exhibit potent anti-cancer properties by inhibiting the activity of a specific protein kinase, making it a promising candidate for the development of new cancer therapies.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

N-(2-Chloro-phenyl)-4-(morpholine-4-sulfonyl)-benzamide and similar compounds have been explored for their potential as inhibitors of carbonic anhydrase (CA) isoenzymes. These isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII, play critical roles in various physiological processes. Research indicates that sulfonamide-based inhibitors exhibit nanomolar inhibitory concentrations, showcasing their effectiveness against different CA isoenzymes with varying affinities. This property could have implications for developing treatments targeting conditions related to the dysregulation of carbonic anhydrase activity (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial and Modulating Activity

Another area of application for this compound derivatives is in antimicrobial activity and the modulation of antibiotic resistance. Specifically, 4-(Phenylsulfonyl) morpholine, a related compound, has been studied for its ability to influence antibiotic efficacy against multidrug-resistant bacterial strains. While showing moderate antimicrobial activity on its own, its most significant potential lies in synergistically enhancing the effects of traditional antibiotics, such as amikacin, against resistant pathogens (Oliveira et al., 2015).

Anticancer Properties

The research also delves into the anticancer properties of sulfonamide derivatives, including compounds structurally related to this compound. These studies focus on the synthesis of novel sulfonamide derivatives and their efficacy in inhibiting the proliferation of cancer cell lines, such as breast and colon cancer. Certain derivatives have been identified with significant cytotoxic activities, suggesting a promising avenue for developing new anticancer therapies (Ghorab et al., 2015).

Enzyme Activation and Drug Development

Furthermore, this compound derivatives have been investigated for their role in activating enzymes such as soluble guanylyl cyclase (sGC). This enzyme activation is crucial for mediating vascular relaxation and has been targeted for developing new vasodilator drugs. The activation of sGC by these compounds, especially in their NO-insensitive heme-oxidized form, opens up potential therapeutic applications for vascular diseases (Schindler et al., 2006).

Propriétés

IUPAC Name |

N-(2-chlorophenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFNCAFZRKZKTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974637 |

Source

|

| Record name | N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5921-07-3 |

Source

|

| Record name | N-(2-Chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-(4-methoxyphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2569645.png)

![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2569646.png)

![2-[[3-(3,4-Dimethylphenyl)-6-(2-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B2569647.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2569652.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![4-[2-[(2-fluorobenzyl)thio]-4-oxoquinazolin-3(4H)-yl]-N-(2-furylmethyl)butanamide](/img/structure/B2569664.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2569665.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B2569668.png)